![molecular formula C10H15NO4 B14405666 [1-(Ethoxycarbonyl)-1,2,3,6-tetrahydropyridin-3-yl]acetic acid CAS No. 86827-07-8](/img/structure/B14405666.png)
[1-(Ethoxycarbonyl)-1,2,3,6-tetrahydropyridin-3-yl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(Ethoxycarbonyl)-1,2,3,6-tetrahydropyridin-3-yl]acetic acid is an organic compound that features a tetrahydropyridine ring substituted with an ethoxycarbonyl group and an acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Ethoxycarbonyl)-1,2,3,6-tetrahydropyridin-3-yl]acetic acid typically involves the reaction of a suitable tetrahydropyridine precursor with ethyl chloroformate to introduce the ethoxycarbonyl group
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydropyridine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the ethoxycarbonyl group to other functional groups, such as hydroxyl or amine groups.
Substitution: The compound can participate in substitution reactions, where the ethoxycarbonyl or acetic acid moieties are replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
Chemistry: In chemistry, [1-(Ethoxycarbonyl)-1,2,3,6-tetrahydropyridin-3-yl]acetic acid can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for a variety of chemical modifications, making it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study the effects of tetrahydropyridine derivatives on biological systems. Its structural features make it a candidate for investigating interactions with enzymes and receptors.
Medicine: In medicine, this compound could be explored for its potential therapeutic properties. Its ability to undergo various chemical transformations may allow for the development of novel pharmaceuticals.
Industry: In industrial applications, this compound could be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for use in the synthesis of polymers, coatings, and other advanced materials.
作用机制
The mechanism of action of [1-(Ethoxycarbonyl)-1,2,3,6-tetrahydropyridin-3-yl]acetic acid involves its interaction with molecular targets such as enzymes and receptors. The ethoxycarbonyl and acetic acid groups may participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The tetrahydropyridine ring can undergo conformational changes that affect its overall activity and function.
相似化合物的比较
- [1-(Methoxycarbonyl)-1,2,3,6-tetrahydropyridin-3-yl]acetic acid
- [1-(Ethoxycarbonyl)-1,2,3,6-tetrahydropyridin-3-yl]propionic acid
- [1-(Ethoxycarbonyl)-1,2,3,6-tetrahydropyridin-3-yl]butyric acid
Comparison: Compared to similar compounds, [1-(Ethoxycarbonyl)-1,2,3,6-tetrahydropyridin-3-yl]acetic acid is unique due to the specific combination of its functional groups. The presence of both the ethoxycarbonyl and acetic acid moieties provides distinct reactivity and potential applications. Its tetrahydropyridine ring also contributes to its unique chemical and biological properties.
This article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
86827-07-8 |
|---|---|
分子式 |
C10H15NO4 |
分子量 |
213.23 g/mol |
IUPAC 名称 |
2-(1-ethoxycarbonyl-3,6-dihydro-2H-pyridin-3-yl)acetic acid |
InChI |
InChI=1S/C10H15NO4/c1-2-15-10(14)11-5-3-4-8(7-11)6-9(12)13/h3-4,8H,2,5-7H2,1H3,(H,12,13) |
InChI 键 |
IOTVXZBQGPLORT-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)N1CC=CC(C1)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



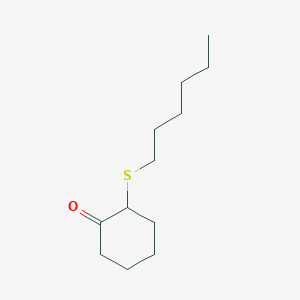


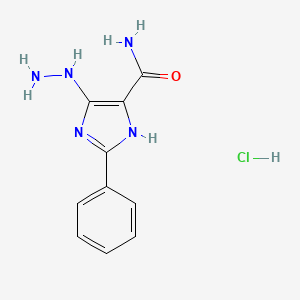
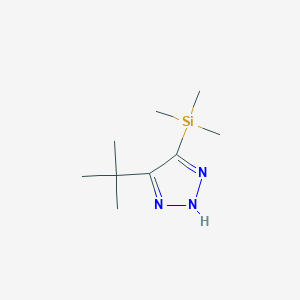


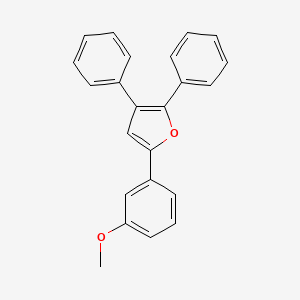

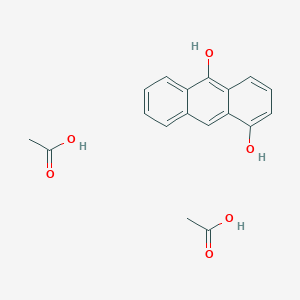

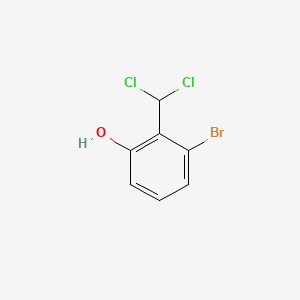
![7,7-Dimethyl-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B14405662.png)
